REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[C:4]1[C:9]([OH:10])=[C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:7]([CH3:19])=[N:6][CH:5]=1.[C:21](OC(=O)C)(=[O:23])[CH3:22]>>[CH3:1][O:2][C:3](=[O:20])[C:4]1[C:9]([O:10][C:21](=[O:23])[CH3:22])=[C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:7]([CH3:19])=[N:6][CH:5]=1
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Name
|
|
Quantity
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19.1 g
|
Type
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reactant
|
Smiles
|
COC(C1=CN=C(C(=C1O)OCC1=CC=CC=C1)C)=O
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Name
|
|
Quantity
|
134 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CN=C(C(=C1OC(C)=O)OCC1=CC=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.9 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |